5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromogenic substrate for β-glucuronidase that is converted by the enzyme into an intense blue prepicitate. Used for the detection of the Gus gene in bacterial colonies.

科学的研究の応用

植物細胞および組織におけるGUS発現の検出

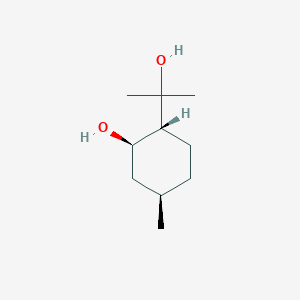

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)は、gusAによってコード化され、広く使用されているレポーター遺伝子であるβ-グルクロニダーゼ(GUS)の基質です . グルクロニダーゼは、5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)を切断して、無色のグルクロン酸と、クロロブロモインジゴの強い青色の沈殿物を生成します . この反応は、植物細胞および組織におけるGUS発現を検出するために使用されます .

E. coliによる感染の検出

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)は、E. coli によって引き起こされる感染を検出するために使用できます。 E. coliによって生成されるβ-グルクロニダーゼは、5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)を切断し、細菌の存在を示す色の変化をもたらします .

食品および水サンプルにおける細菌汚染の検出

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)は、食品および水サンプルにおける細菌汚染を検出するためにも使用されます . 5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)を切断するβ-グルクロニダーゼの存在は、細菌汚染を示しています .

β-グルクロニダーゼアッセイ用色素試薬

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)は、β-グルクロニダーゼの検出のための色素試薬です . この酵素はE. coliによって生成され、β-グルクロニダーゼによる5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)の切断により、色の変化が生じます .

尿路におけるE. coli汚染の検出

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸(シクロヘキシルアミン塩)は、E. coliの尿路における汚染を検出するために使用できます

作用機序

Target of Action

X-Gluc (Cyclohexanamine), also known as Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate or X-Beta-d-glcua dcha h2o, primarily targets the enzyme β-glucuronidase (GUS) . This enzyme is produced by E. coli and plays a crucial role in the hydrolysis of glucuronides .

Mode of Action

X-Gluc acts as a dye reagent for the detection of β-glucuronidase (GUS) activity . It interacts with the GUS enzyme, leading to a reaction that results in a visible color change . This interaction allows for the detection of the expression of target genes .

Biochemical Pathways

The biochemical pathway affected by X-Gluc involves the hydrolysis of glucuronides. In the presence of the GUS enzyme, X-Gluc is hydrolyzed, leading to the production of a colored compound . This allows for the visualization of GUS activity and, by extension, the detection of E. coli contamination and the expression of target genes .

Pharmacokinetics

Given its use as a dye reagent in molecular biology experiments, it can be inferred that its bioavailability is primarily determined by its ability to interact with the gus enzyme and produce a visible color change .

Result of Action

The primary result of X-Gluc’s action is the production of a blue-colored compound . This color change allows for the detection of GUS activity, which can be used to detect E. coli contamination in food, water, and the urinary tract . It is also widely used in molecular biology experiments to label and detect the expression of target genes .

Action Environment

The action of X-Gluc is influenced by environmental factors such as temperature and the presence of the GUS enzyme . For instance, the plates used in molecular biology experiments are incubated at 35°C and observed 16-24 hours after inoculation . The presence of the GUS enzyme, produced by E. coli, is also a critical factor in the action of X-Gluc .

生化学分析

Biochemical Properties

X-Gluc (cyclohexanamine) plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When hydrolyzed by β-glucuronidase, X-Gluc (cyclohexanamine) produces a blue precipitate, which is used to visually indicate the presence of the enzyme . This reaction is highly specific, making X-Gluc (cyclohexanamine) an excellent tool for detecting E. coli contamination in food, water, and urinary tract samples . The compound interacts primarily with β-glucuronidase, and the nature of this interaction involves the cleavage of the glucuronic acid moiety from the indole derivative, resulting in the formation of an insoluble blue dye .

Cellular Effects

X-Gluc (cyclohexanamine) influences various cellular processes by serving as a reporter for gene expression. In cells expressing the GUS gene, the presence of X-Gluc (cyclohexanamine) leads to the production of a blue color, indicating active gene expression . This compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism but acts as a marker to visualize these processes . The blue precipitate formed upon hydrolysis by β-glucuronidase can be observed in different cell types, providing insights into the spatial and temporal patterns of gene expression .

Molecular Mechanism

The molecular mechanism of X-Gluc (cyclohexanamine) involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the indole derivative, resulting in the formation of a blue dye . This reaction is highly specific to β-glucuronidase, making X-Gluc (cyclohexanamine) a reliable substrate for detecting the enzyme’s activity . The binding interaction between X-Gluc (cyclohexanamine) and β-glucuronidase is essential for the hydrolysis reaction, which ultimately leads to the visualization of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of X-Gluc (cyclohexanamine) are observed over time as the compound is hydrolyzed by β-glucuronidase. The stability of X-Gluc (cyclohexanamine) is crucial for its effectiveness as a reporter substrate . The compound is generally stable under standard laboratory conditions, but its degradation can occur over extended periods or under harsh conditions . Long-term studies have shown that X-Gluc (cyclohexanamine) maintains its ability to produce a blue precipitate, indicating that it remains effective for detecting β-glucuronidase activity over time .

Dosage Effects in Animal Models

The effects of X-Gluc (cyclohexanamine) in animal models vary with different dosages. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing adverse effects . At high doses, X-Gluc (cyclohexanamine) may exhibit toxic effects, including potential cytotoxicity . It is essential to determine the appropriate dosage to balance the detection sensitivity and minimize any toxic or adverse effects .

Metabolic Pathways

X-Gluc (cyclohexanamine) is involved in metabolic pathways related to the hydrolysis of glucuronic acid derivatives. The primary enzyme interacting with X-Gluc (cyclohexanamine) is β-glucuronidase, which catalyzes the cleavage of the glucuronic acid moiety . This reaction is part of the broader metabolic processes involving glucuronidation and deglucuronidation, which play essential roles in the metabolism of various compounds .

Transport and Distribution

Within cells and tissues, X-Gluc (cyclohexanamine) is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the GUS gene and localized to areas where the enzyme is active . The blue precipitate formed upon hydrolysis by β-glucuronidase indicates the localization and distribution of the enzyme within the cells . This property makes X-Gluc (cyclohexanamine) a valuable tool for studying gene expression patterns in different tissues .

Subcellular Localization

The subcellular localization of X-Gluc (cyclohexanamine) is determined by the activity of β-glucuronidase within specific cellular compartments. The compound is hydrolyzed in the presence of the enzyme, leading to the formation of a blue precipitate in areas where β-glucuronidase is active . This localization can be observed in various cellular compartments, including the cytoplasm and nucleus, depending on the expression pattern of the GUS gene . The ability to visualize subcellular localization makes X-Gluc (cyclohexanamine) a powerful tool for studying gene expression at the cellular level .

特性

CAS番号 |

114162-64-0 |

|---|---|

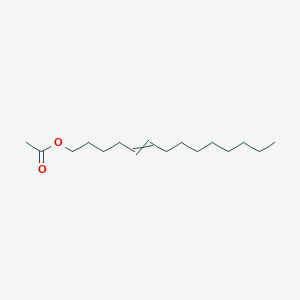

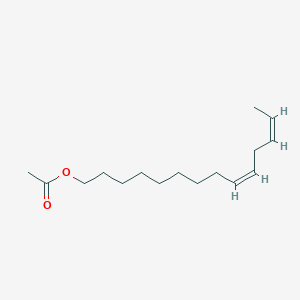

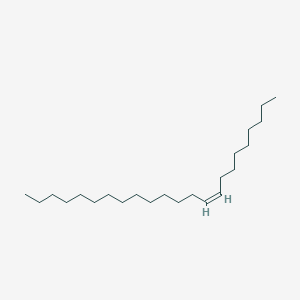

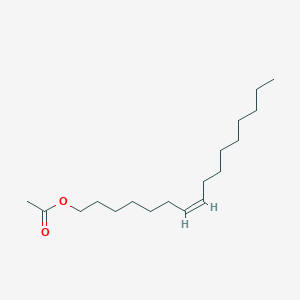

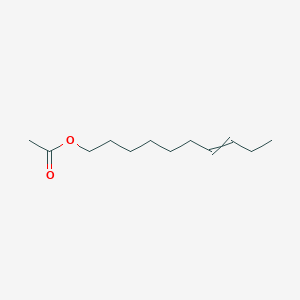

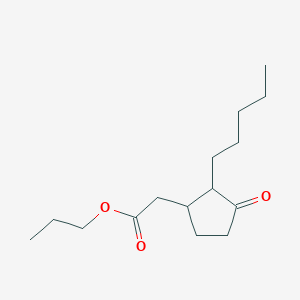

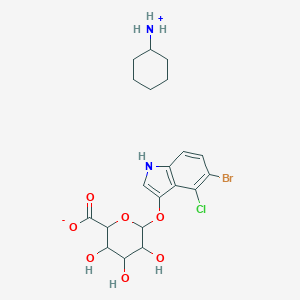

分子式 |

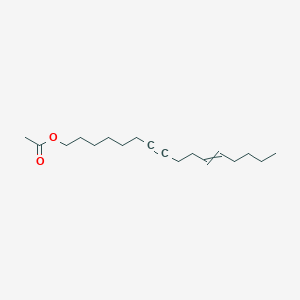

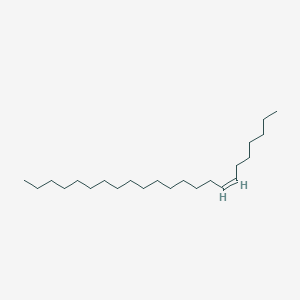

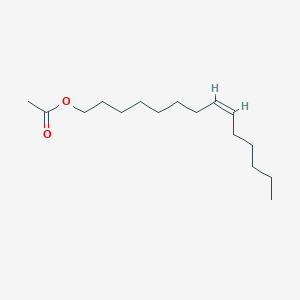

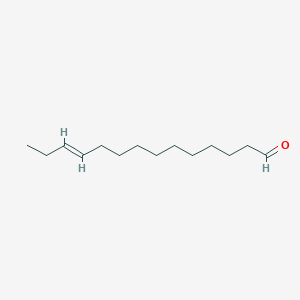

C20H26BrClN2O7 |

分子量 |

521.8 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

InChIキー |

JXCKZXHCJOVIAV-CYRSAHDMSA-N |

SMILES |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |

異性体SMILES |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br |

正規SMILES |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |

Key on ui other cas no. |

114162-64-0 129541-41-9 |

ピクトグラム |

Irritant |

同義語 |

5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt 5-bromo-4-chloro-3-indolylglucuronide BCI-3 Glud |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。